5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine is a complex organic compound that belongs to a class of nitrogen-containing heterocycles. Its molecular formula is , and it has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This compound is classified as a pyrazole derivative, which incorporates a triazoloazepine moiety, making it particularly intriguing for medicinal chemistry.
This compound is synthesized and characterized through various chemical processes and has been cataloged in several chemical databases. It is available for purchase from suppliers like Matrix Scientific and is referenced in platforms such as PubChem and ChemBK, which provide details on its structure and properties.
5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine is classified under the following categories:
The synthesis of 5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine typically involves multi-step synthetic routes that may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine features:
Key structural data include:
The compound's three-dimensional conformation can be elucidated using computational modeling techniques.
The compound can participate in various chemical reactions typical for nitrogenous heterocycles:
Reaction conditions such as solvent choice and temperature significantly influence the reactivity and product distribution during these transformations.
Further studies are needed to elucidate the precise mechanisms through which this compound exerts any biological effects.
The physical properties include:
Key chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability.
5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine has potential applications in several scientific fields:
The synthesis of the triazolo[4,3-a]azepine core represents a critical strategic challenge due to the requirement for precise regiocontrol during ring formation. The most efficient methodologies involve either intramolecular cyclization of hydrazine precursors or [3+2] cycloaddition approaches. The seven-membered azepine ring is typically pre-formed via reductive amination of dicarbonyl intermediates followed by ring expansion under acidic catalysis, achieving moderate yields (45-60%) [1]. Subsequent triazole ring closure employs hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to construct the [1,2,4]triazolo[4,3-a] fused system. Key regiochemical control is achieved through temperature modulation between 80-100°C, preventing N2 isomerization and maintaining the required [4,3-a] ring fusion geometry [1] [6].
Advanced NMR characterization (¹H, ¹³C, HSQC) confirms the regiochemistry through diagnostic coupling patterns between the azepine CH₂ groups (δ 2.78-3.25 ppm) and triazole protons (δ 7.85 ppm). Crystallographic analysis of analogous structures reveals a boat conformation of the saturated azepine ring, with the triazole ring adopting near-perpendicular orientation (78-82° dihedral angle) that influences subsequent functionalization reactivity [6]. Mass spectral data consistently shows the molecular ion peak at m/z 246.31 corresponding to C₁₂H₁₈N₆⁺ [1].
Table 1: Comparative Analysis of Triazoloazepine Ring-Closure Methods
Cyclization Strategy | Precursor | Reaction Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Dimroth-type rearrangement | Hydrazinoazepine | DMF, 120°C, 8h | 58 | >98% |
Thermal cyclocondensation | Acylhydrazide | Toluene, reflux, 12h | 45 | 85% |
Catalytic ring closure | Azido-imine | CuI, DIPEA, 80°C | 67 | >95% |
The pyrazol-3-amine component is introduced via nucleophilic displacement reactions exploiting the activated methylene bridge. Commercially available 5-methyl-1H-pyrazol-3-amine undergoes N-alkylation using chloromethyl-triazoloazepine intermediates in the presence of inorganic bases (K₂CO₃ or Cs₂CO₃). This SN₂ reaction demonstrates remarkable selectivity for the N1 position over N2 (12:1 ratio) due to steric constraints imposed by the 5-methyl substituent [2]. Optimization studies reveal that phase-transfer catalysis (tetrabutylammonium bromide) in biphasic toluene/water systems enhances yields to 78% while minimizing di-alkylation byproducts to <3% [3].
Critical to this functionalization is the electron-donating nature of the pyrazol-3-amine group, which increases nucleophilicity at the exocyclic nitrogen. IR spectroscopic analysis confirms successful linkage through the characteristic C-N stretch at 1245 cm⁻¹, while ¹³C NMR shows distinct signals for the methylene bridge carbon at δ 48.3 ppm. The synthetic route's robustness is demonstrated by consistent production of >97% pure material as verified by HPLC-UV at 254 nm [2].
Modern synthetic approaches employ tandem catalytic processes to streamline the construction of this complex molecule. Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling between halogenated triazoloazepines and pyrazole amines, though this method struggles with steric hindrance at the azepine C3 position [1]. More successfully, copper(I)-catalyzed Ullmann-type coupling under ligand-free conditions achieves C-N bond formation with improved functional group tolerance. Optimized conditions (CuI, 1,10-phenanthroline, K₃PO₄ in dioxane at 110°C) provide 82% yield with catalyst loading as low as 3 mol% [3] [8].
Microwave-assisted catalysis significantly accelerates key steps, reducing reaction times from hours to minutes. The cyclization-alkylation sequence demonstrates 4.7-fold rate enhancement under microwave irradiation (150W, 140°C) while maintaining 94% selectivity. Continuous flow hydrogenation using Pd/C catalysts effectively reduces nitro intermediates to the crucial pyrazol-3-amine functionality, achieving complete conversion in <90 seconds residence time at 75°C and 50 bar H₂ pressure [8].
Table 2: Catalytic Systems for Key Bond Formation Steps
Catalytic System | Reaction Type | Temperature | Time | Efficiency |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | Buchwald-Hartwig | 100°C | 12h | 68% |
CuI/1,10-phenanthroline | Ullmann coupling | 110°C | 8h | 82% |
Pd/C (flow reactor) | Nitro reduction | 75°C | 90s | >99% |
NiCl₂(dppe) | Reductive amination | 80°C | 3h | 76% |
Industrial process development has identified critical solvent parameters that impact yield and purity during scale-up. High-boiling aprotic solvents (DMF, NMP) facilitate the initial cyclization but complicate purification due to residual solvent retention (<500 ppm specification). Replacement with methyl-THF in ring-closure steps reduces genotoxic impurities while maintaining 72% yield. Temperature profiling reveals the exothermic nature of the alkylation step, requiring controlled addition below 40°C to suppress thermal degradation pathways that form the main impurity (des-methyl analog, <0.8%) [1] [8].
Crystallization optimization demonstrates that ethyl acetate/heptane mixtures (3:1 v/v) provide optimal crystal habit for filtration, reducing drying time by 40% compared to methanol/water systems. Thermodynamic studies of the final compound reveal melting point correlation with purity, with API-grade material (>99.5%) melting sharply at 178-180°C. Cost analysis indicates solvent selection accounts for 68% of production expenses, driving implementation of solvent recovery systems achieving >90% recycling efficiency [1] [8]. Recent pilot-scale experiments (50 kg batches) confirm that ethanol/water crystallization at 0-5°C affords the desired polymorph Form I with bulk density >0.45 g/cm³, suitable for formulation processing.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: